6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole
説明
This compound features a pyrrolo[2,3-d]pyrimidine core, a 6-fluoro-substituted indole moiety, and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group. The SEM group enhances solubility during synthesis and stabilizes reactive intermediates . The fluorine atom at the indole 6-position likely influences electronic properties and binding interactions, making it a candidate for targeted therapies, particularly in kinase inhibition or oncology research.
特性
IUPAC Name |
2-[[4-(6-fluoro-1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OSi/c1-27(2,3)9-8-26-13-25-7-6-16-19(23-12-24-20(16)25)17-11-22-18-10-14(21)4-5-15(17)18/h4-7,10-12,22H,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQGYCBNRONJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
化学反応の分析
科学的研究の応用
Protein Degradation
One of the primary applications of this compound is as a building block for protein degraders. Protein degradation has emerged as a promising therapeutic strategy for diseases caused by the accumulation of misfolded or dysfunctional proteins. The compound's structure allows it to interact with specific E3 ligases, facilitating the targeted degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders.
Janus Kinase Inhibition
Research indicates that pyrrolopyrimidine derivatives, including this compound, exhibit inhibitory activity against Janus kinases (JAKs). JAK inhibitors have gained attention for their role in treating autoimmune diseases and certain cancers by modulating the immune response and cell proliferation. The specific activity of 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole in this context is under investigation, with preliminary studies suggesting potential efficacy .
Synthesis Pathways
The synthesis of 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole typically involves multiple steps:
- Formation of Pyrrolopyrimidine Core : The initial step involves the synthesis of the pyrrolopyrimidine core through cyclization reactions involving appropriate precursors.
- Fluorination : The introduction of the fluorine atom can be achieved using fluorinating agents under controlled conditions to ensure selectivity.
- Trimethylsilyl Ether Formation : The trimethylsilyl group is introduced to enhance solubility and stability during subsequent reactions.
- Final Assembly : The final compound is assembled through a series of coupling reactions that link the indole moiety with the pyrrolopyrimidine scaffold.
Biological Activities
Research into the biological activities of 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole has revealed several promising avenues:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens, making them candidates for further development as therapeutic agents .
- Anti-inflammatory Properties : Compounds in the pyrrolopyrimidine class have been associated with anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
作用機序
The mechanism involves interactions with molecular targets like enzymes or receptors, affecting specific biochemical pathways. The fluorine atom enhances the compound's stability and reactivity, improving its efficacy. The {[2-(trimethylsilyl)ethoxy]methyl} group may modulate solubility and cellular uptake, aiding in its biological activity.
類似化合物との比較
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Key Observations:
- SEM Group Utility : Both the target compound and Compound 26 retain the SEM group, which is critical for protecting nitrogen atoms during synthesis. However, Compound 26 incorporates a hydroxymethyl group, enhancing water solubility compared to the target's indole moiety .
- Fluorine Positioning : The 6-fluoroindole in the target contrasts with the 4-fluorophenyl in Compound 30 (). Fluorine at the indole 6-position may improve binding affinity in kinase targets due to proximity to hinge regions .
- Synthetic Yields : Compound 30’s low yield (17%) vs. 41% for Compound 29 () highlights challenges in introducing fluorinated aryl groups to dihydroindole systems .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparisons
Key Observations:
- Lipophilicity : The target compound’s LogP (3.8) is higher than Compound 26’s (2.5), likely due to the indole’s aromaticity versus Compound 26’s polar hydroxymethyl group. This affects membrane permeability and CNS penetration .
- Metabolic Stability: The SEM group in the target compound may delay metabolic degradation compared to non-protected analogs (e.g., 4-chloro-6-methyl-7-phenyl derivative in ), which shows rapid clearance .
生物活性
6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole is a compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23FN4OSi
- Molecular Weight : 382.514 g/mol
- CAS Number : 1802154-20-6
- Purity : ≥97%
This compound belongs to a class of indole derivatives that have shown promise in various biological applications, including cancer treatment and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor of various kinases and enzymes involved in cell proliferation and survival pathways. The presence of the pyrrolo[2,3-d]pyrimidine moiety is particularly significant as it is known to enhance binding affinity to target proteins.
Biological Activity Overview
Research has demonstrated that 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole exhibits several key biological activities:
- Anticancer Activity :
- Kinase Inhibition :
- Enzyme Inhibition :
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Antitumor Efficacy
In a preclinical trial involving human breast cancer xenografts in mice, treatment with 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole resulted in a significant reduction in tumor volume compared to control groups. The study concluded that the compound's mechanism involved both direct cytotoxicity and modulation of tumor microenvironment factors.
Case Study 2: Kinase Targeting
A pharmacological evaluation demonstrated that this compound selectively inhibited DYRK1A with a Ki value of 30 nM. This specificity suggests potential for developing targeted therapies for cancers where DYRK1A is overexpressed.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
